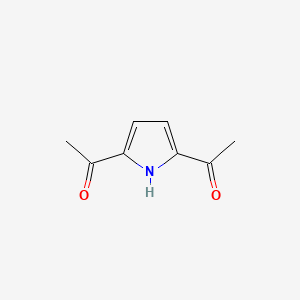

1,1'-(1H-pyrrole-2,5-diyl)diethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-(1H-Pyrrole-2,5-diyl)diethanone is an organic compound characterized by the presence of a pyrrole ring substituted with ethanone groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-pyrrole-2,5-diyl)diethanone typically involves the reaction of pyrrole with acetic anhydride under acidic conditions. The reaction proceeds through electrophilic substitution, where the acetic anhydride acts as the acetylating agent, introducing ethanone groups at the 2 and 5 positions of the pyrrole ring.

Industrial Production Methods: Industrial production of 1,1’-(1H-pyrrole-2,5-diyl)diethanone may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

1,1’-(1H-Pyrrole-2,5-diyl)diethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmacophore in drug design and development.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’-(1H-pyrrole-2,5-diyl)diethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: This compound has amine groups instead of ethanone groups, leading to different chemical properties and reactivity.

1,1’-(1H-Pyrrole-2,5-diyl)diethanol:

Uniqueness: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1'-(1H-pyrrole-2,5-diyl)diethanone, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between pyrrole derivatives and acetylating agents. For example, 2,5-dimethylpyrrole can react with acetyl chloride or acetic anhydride under acidic or basic conditions. A key step is optimizing solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance yield. Evidence from analogous pyrrole derivatives suggests that temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : 1H and 13C NMR confirm substitution patterns and electronic environments. For instance, acetyl groups typically resonate at δ 2.0–2.5 ppm for protons and δ 25–35 ppm for carbons.

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing. For example, dihedral angles between pyrrole and acetyl groups can be determined to assess planarity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How do temperature and solvent polarity affect the compound’s physical properties?

NIST data for similar ethanone derivatives show temperature-dependent phase transitions. For example, ΔfusH (enthalpy of fusion) values near 14 kJ/mol at 363 K indicate moderate thermal stability. Solubility in polar aprotic solvents (e.g., DMF) increases with temperature, while nonpolar solvents (e.g., hexane) exhibit limited dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational models?

Discrepancies in IR or NMR peaks often arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental spectra to identify overlooked conformers.

- Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) that may obscure signals .

- Cross-Validation : Use multiple techniques (e.g., X-ray + Raman) to confirm assignments .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) on the pyrrole ring to modulate reactivity in Suzuki-Miyaura couplings.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates.

- Catalyst Optimization : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance regioselectivity, as demonstrated in analogous pyrazole systems .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Common issues include:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Disorder : Apply restraints (e.g., SIMU/ISOR) to refine mobile acetyl groups.

- Weak Diffraction : Collect high-resolution data (<1 Å) using synchrotron sources .

Q. How can the compound’s potential biological activity (e.g., anticancer or enzyme inhibition) be systematically evaluated?

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., acetyl vs. nitro groups) with bioactivity trends, as seen in pyrazole-based analogs .

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-(5-acetyl-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-4-8(9-7)6(2)11/h3-4,9H,1-2H3 |

InChI Key |

XBGJHMUFLXNHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.